![molecular formula C18H19NO2 B5772150 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5772150.png)
3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is a chemical compound that belongs to the family of chalcones. It is a yellowish crystalline solid that is soluble in organic solvents such as ethanol, methanol, and acetone. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
作用机制
The mechanism of action of 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cells, leading to the desired effects.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models, and inhibit the growth of bacteria and fungi. It has also been shown to enhance plant growth and increase crop yield.
实验室实验的优点和局限性
The advantages of using 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments include its relatively simple synthesis method, its solubility in organic solvents, and its potential applications in various fields. However, its limitations include its low water solubility, which may affect its bioavailability and toxicity, and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one. These include:
1. Further studies on its mechanism of action to better understand its potential applications in medicine, agriculture, and material science.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Investigation of its toxicity and safety profile to determine its suitability for various applications.
4. Exploration of its potential as a drug delivery system or nanomaterial in biomedical applications.
5. Evaluation of its potential as a natural pesticide or plant growth regulator in agriculture.
In conclusion, 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is a chemical compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations have been the subject of scientific research. Further studies are needed to fully understand its potential and limitations and to explore its future directions.
合成方法
The synthesis of 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one involves the condensation of 2-acetyl-4-methoxyphenol and 2,5-dimethylaniline in the presence of a base catalyst such as potassium hydroxide. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
科学研究应用
The research on 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has focused on its potential applications in various fields. In medicine, this compound has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. In agriculture, it has been investigated for its potential as a plant growth regulator and as a pesticide. In material science, it has been explored for its optical and electronic properties.
属性
IUPAC Name |
(E)-3-(2,5-dimethylanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-4-5-14(2)17(12-13)19-11-10-18(20)15-6-8-16(21-3)9-7-15/h4-12,19H,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTLOSRFBHJWOI-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

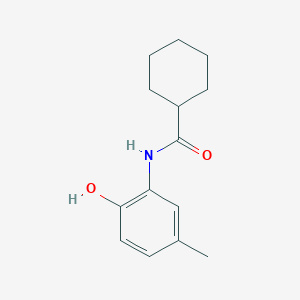
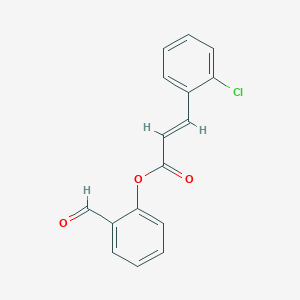
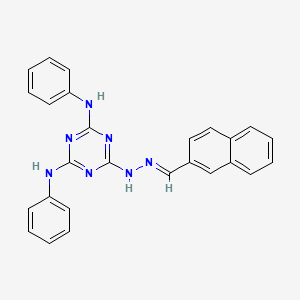
![3-methyl-2-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5772090.png)
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5772093.png)

![5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid](/img/structure/B5772099.png)
![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5772121.png)
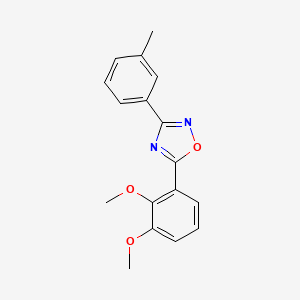
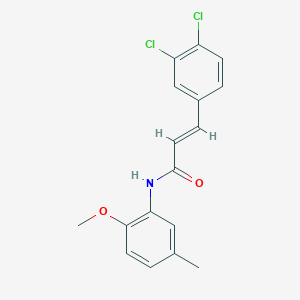

![{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid](/img/structure/B5772156.png)

![N-[4-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B5772171.png)